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3-(4-bromobenzyl)-2,4-imidazolidinedione

Cat. No.: B5821441
M. Wt: 269.09 g/mol
InChI Key: AIROVDKGOPTATB-UHFFFAOYSA-N
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Description

Significance of the Imidazolidinedione Core in Chemical and Biological Research

The imidazolidinedione core, often referred to as a hydantoin (B18101) ring, is of paramount significance in both chemical and biological research due to its presence in a wide array of pharmacologically active compounds. This heterocyclic structure serves as a versatile scaffold for the development of drugs targeting various diseases.

One of the most notable areas of significance is in the development of anticonvulsant drugs . The hydantoin structure is a key pharmacophore in several established antiepileptic medications. Beyond epilepsy, imidazolidinedione derivatives have demonstrated a broad spectrum of biological activities, including:

Anticancer and anti-proliferative effects : Certain derivatives have been investigated for their ability to inhibit the growth of cancer cells.

Antimicrobial properties : The scaffold has been utilized in the design of agents targeting various microbial pathogens.

Anti-inflammatory action : Researchers have explored the potential of these compounds in modulating inflammatory pathways.

Enzyme inhibition : The imidazolidinedione ring can interact with the active sites of various enzymes, leading to the development of targeted inhibitors for therapeutic purposes. For instance, some derivatives have been explored as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a target for autoimmune diseases. nih.gov

The chemical significance of the imidazolidinedione core lies in its synthetic accessibility and the ease with which its structure can be modified. This allows chemists to systematically alter the molecule's properties to enhance its biological activity, selectivity, and pharmacokinetic profile.

Historical Context of Imidazolidinedione Derivatives Synthesis and Investigation

The synthesis and investigation of imidazolidinedione derivatives have a long and storied history, dating back to the 19th century. The foundational reaction for the synthesis of hydantoins is the Bucherer-Bergs reaction , first reported in the early 20th century. This multicomponent reaction involves the treatment of a carbonyl compound (an aldehyde or a ketone) with an alkali cyanide and ammonium (B1175870) carbonate to produce a 5-substituted hydantoin.

Another classical method is the Read reaction , which involves the reaction of an α-amino acid with cyanate (B1221674) to form a hydantoic acid, followed by cyclization under acidic or basic conditions. Over the years, numerous modifications and novel synthetic routes have been developed to access a wide range of substituted imidazolidinediones, showcasing the enduring interest in this chemical class.

The investigation of their biological activities began in earnest in the mid-20th century with the discovery of the anticonvulsant properties of phenytoin (B1677684). This landmark discovery spurred extensive research into the structure-activity relationships of hydantoin derivatives, leading to the development of other antiepileptic drugs and the exploration of their potential in other therapeutic areas.

Overview of Academic Research Trajectory for 3-(4-bromobenzyl)-2,4-imidazolidinedione

While specific, in-depth research articles focusing solely on this compound are not extensively present in the public domain, its academic research trajectory can be inferred from the broader trends in the study of N-3 substituted imidazolidinedione derivatives. The presence of a 4-bromobenzyl group at the N-3 position suggests a focus on exploring the impact of this specific substituent on the biological activity of the imidazolidinedione core.

The research on analogous compounds, particularly those with substitutions at the N-3 position, has often centered on their potential as anticonvulsant agents . nih.gov The benzyl (B1604629) group itself is a common moiety in centrally active compounds, and the addition of a bromine atom can influence the compound's lipophilicity and its ability to interact with biological targets.

Therefore, a plausible research trajectory for this compound would likely involve:

Synthesis : Development and optimization of a synthetic route to produce the compound in good yield and purity. This would likely involve the reaction of a suitable N-(4-bromobenzyl)amino acid derivative with a cyclizing agent.

Structural Characterization : Thorough characterization of the synthesized compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Biological Screening : Evaluation of its anticonvulsant activity in established preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Mechanism of Action Studies : If promising activity is observed, further studies would likely be undertaken to elucidate its mechanism of action, which could involve investigating its interaction with ion channels or neurotransmitter receptors.

Structure-Activity Relationship (SAR) Studies : Synthesis and evaluation of a series of related compounds with variations in the benzyl substituent to understand the key structural features required for optimal activity.

The following table provides a hypothetical overview of the kind of research data that would be generated for a compound like this compound, based on studies of similar molecules.

Research AreaPotential Findings
Synthesis Reaction of N-(4-bromobenzyl)glycine with urea (B33335) or a related reagent.
Anticonvulsant Activity Potential activity in MES or scPTZ seizure models.
Enzyme Inhibition Possible inhibitory activity against enzymes like LYP or others, depending on the screening panel.

It is important to note that without dedicated published research, this trajectory remains speculative but is grounded in the established patterns of investigation for this class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrN2O2 B5821441 3-(4-bromobenzyl)-2,4-imidazolidinedione

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-bromophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c11-8-3-1-7(2-4-8)6-13-9(14)5-12-10(13)15/h1-4H,5-6H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIROVDKGOPTATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Bromobenzyl 2,4 Imidazolidinedione and Analogues

Established Synthetic Routes to the Imidazolidinedione Core

The imidazolidine-2,4-dione, or hydantoin (B18101), scaffold is a privileged structure in medicinal chemistry. Its synthesis has been extensively studied, leading to several reliable methods for its construction.

Condensation Reactions

Condensation reactions represent a direct and versatile approach to the imidazolidinedione core. A common method involves the reaction of an α-amino acid with an isocyanate. The resulting ureido acid can then be cyclized under acidic conditions to yield the hydantoin.

Another important condensation method is the reaction of an α-dicarbonyl compound, such as benzil, with urea (B33335) in the presence of a base. This method, known as the Biltz synthesis, is particularly effective for producing 5,5-diarylhydantoins. nih.gov For instance, the synthesis of the anticonvulsant drug phenytoin (B1677684) (5,5-diphenylhydantoin) is a classic example of this reaction. nih.gov

Starting MaterialsReagents/ConditionsProductYield
Benzil, UreaNaOH, Ethanol, Reflux5,5-Diphenylhydantoin>80% nih.gov
α-Amino methyl ester hydrochlorides, CarbamatesBasic conditions3-substituted, 5-substituted, or 3,5-disubstituted hydantoinsGood organic-chemistry.org
Arylglyoxals, Phenylurea/ThioureaPolyphosphoric ester (PPE), Microwave, Solvent-free1,5-Disubstituted hydantoins/thiohydantoinsGood organic-chemistry.org

Bucherer-Bergs Reaction and Related Cyclization Strategies

The Bucherer-Bergs reaction is a powerful one-pot, multicomponent reaction for the synthesis of 5-substituted and 5,5-disubstituted hydantoins. mdpi.comencyclopedia.pubwikipedia.org This reaction typically involves the treatment of a ketone or aldehyde with ammonium (B1175870) carbonate and a cyanide source, such as potassium or sodium cyanide, in an aqueous or alcoholic medium. mdpi.comalfa-chemistry.com The reaction proceeds through the formation of an α-aminonitrile intermediate, which then cyclizes to the hydantoin. alfa-chemistry.com

The versatility of the Bucherer-Bergs reaction allows for the synthesis of a wide array of hydantoin derivatives by simply varying the starting carbonyl compound. mdpi.comencyclopedia.pub For example, the reaction of acetone (B3395972) with ammonium carbonate and sodium cyanide yields 5,5-dimethylhydantoin. srrjournals.com Aromatic aldehydes and ketones are also suitable substrates for this reaction. mdpi.comencyclopedia.pub

Carbonyl CompoundReagentsProductYield
Ketone/Aldehyde(NH₄)₂CO₃, KCN/NaCN5,5-Disubstituted/5-Substituted HydantoinVaries mdpi.comencyclopedia.pub
Benzophenone(NH₄)₂CO₃, NaCN, 60% EtOH, 110°C5,5-Diphenylhydantoin (Phenytoin)75% mdpi.com
Phenylacetone(NH₄)₂CO₃, NaCN, EtOH/H₂O, 60°C5-Methyl-5-benzylhydantoinNot specified nih.gov
Various ketones(NH₄)₂CO₃, KCN, Montmorillonite K-10, Ultrasound5,5-Disubstituted hydantoinsHigh ias.ac.in

Approaches via Amino Acid Derivatives

The use of amino acids and their derivatives provides a straightforward route to chiral and diversely substituted hydantoins. The Urech hydantoin synthesis, for example, involves the reaction of an α-amino acid with potassium cyanate (B1221674), followed by acid-catalyzed cyclization of the intermediate ureido acid. srrjournals.comresearchgate.netresearchgate.net This method allows for the retention of stereochemistry at the C-5 position if an enantiomerically pure amino acid is used as the starting material.

More contemporary methods involve the use of activating agents to facilitate the cyclization of amino acid derivatives. For instance, dipeptides can be converted to highly substituted chiral hydantoins using triflic anhydride (B1165640) and pyridine. organic-chemistry.org Another approach involves the reaction of α-amino methyl ester hydrochlorides with carbamates under basic conditions to form the hydantoin ring. organic-chemistry.org

Amino Acid DerivativeReagents/ConditionsProduct
α-Amino acid1. KOCN; 2. HCl5-Substituted hydantoin
DipeptideTf₂O, PyridineHighly substituted chiral hydantoin
α-Amino methyl ester hydrochlorideCarbamate, Base3,5-Disubstituted hydantoin

Specific Synthesis of 3-(4-bromobenzyl)-2,4-imidazolidinedione

The synthesis of the title compound requires the initial formation of the 2,4-imidazolidinedione ring, which can be achieved through the methods described above, followed by the specific introduction of the 4-bromobenzyl group at the N-3 position.

Alkylation Strategies for N-substitution

The nitrogen atoms of the imidazolidinedione ring can be alkylated, with the N-3 position being generally more reactive than the N-1 position due to the higher acidity of the N-3 proton. thieme-connect.de Alkylation is typically achieved by treating the hydantoin with an alkylating agent, such as an alkyl halide, in the presence of a base.

Common bases used for this transformation include potassium carbonate, sodium hydride, and various phase-transfer catalysts. thieme-connect.de The choice of base and solvent can influence the regioselectivity of the alkylation, particularly when substitution at the N-1 position is desired.

Introduction of the 4-Bromobenzyl Moiety

The 4-bromobenzyl group is introduced onto the 2,4-imidazolidinedione core via an N-alkylation reaction. This is typically accomplished by reacting the parent hydantoin with 4-bromobenzyl bromide in the presence of a suitable base.

The reaction of hydantoin with 4-bromobenzyl bromide in a solvent such as dimethylformamide (DMF) and in the presence of a base like potassium carbonate would be a standard approach. Phase-transfer catalysis, using a catalyst like tetrabutylammonium (B224687) bromide (TBAB), has also been shown to be effective for the benzylation of hydantoins. chem-station.com These conditions generally favor alkylation at the more acidic N-3 position, leading to the desired product, this compound.

Hydantoin SubstrateAlkylating AgentBase/CatalystSolventProduct
HydantoinBenzyl (B1604629) bromideK₂CO₃DMF3-Benzylhydantoin
HydantoinBenzyl bromideTBAB, NaOHToluene/H₂O3-Benzylhydantoin
HydantoinsAryl(trimethoxyphenyl)iodonium tosylateCu(NO₃)₂·3/2H₂O, TEATolueneN-3-Arylhydantoins nih.gov

Derivatization and Functionalization Strategies of the Imidazolidinedione Scaffold

The versatility of the imidazolidinedione core allows for a wide array of chemical modifications. These modifications are key to developing new derivatives with tailored properties. Strategies for derivatization focus on the nitrogen and carbon atoms of the heterocyclic ring, as well as the replacement of core atoms to create isosteres.

The nitrogen atoms at the N-1 and N-3 positions of the imidazolidinedione ring are common sites for functionalization, enabling the introduction of diverse substituents that can significantly influence the molecule's properties.

One established method for N-arylation involves the use of copper acetate (B1210297) to promote the reaction between the imidazolidinedione nitrogen and a boronic acid. This approach is effective for creating N-3 aryl hydantoins. Another strategy involves the reaction of α-amino methyl ester hydrochlorides with carbamates, which yields 3-substituted or 3,5-disubstituted hydantoins through a ureido intermediate that cyclizes under basic conditions. organic-chemistry.org This method avoids hazardous reagents like isocyanates. organic-chemistry.org

Chemical derivatization techniques are also employed to identify and characterize N-substituted metabolites, such as N-glucuronides, which are products of common metabolic pathways for drugs containing this scaffold. nih.gov The ability to introduce substituents at the N-3 position is particularly noted in the synthesis of various imidazolidine (B613845) derivatives. nih.govresearchgate.net

Table 1: Selected Methods for N-Position Modification of Imidazolidinediones

MethodReagentsPosition(s)Key FeaturesReference(s)
N-ArylationCopper acetate, Boronic acidsN-3Effective for introducing aryl groups. organic-chemistry.org
Ureido Intermediate Cyclizationα-amino methyl ester hydrochlorides, CarbamatesN-3Avoids hazardous reagents. organic-chemistry.org
GlucuronidationBiological systemsN-1 or N-3A common metabolic pathway. nih.gov

The C-5 position of the imidazolidinedione ring is a primary target for introducing structural diversity, as substituents at this position can profoundly impact biological activity.

A variety of synthetic routes enable the introduction of substituents at the C-5 position. For instance, enantiopure 1,5-substituted hydantoins can be synthesized from protected amino acids using a hypervalent iodine cyanation reagent, which acts as an electrophilic carbon source without causing epimerization. organic-chemistry.org The synthesis of N-3 and C-5 substituted imidazolidines is a common strategy for developing new pharmaceutical compounds. nih.govresearchgate.net

The reactivity of the C-5 position can be exploited in various reactions. For example, the Knoevenagel condensation can be used to introduce an arylidene group at the C-5 position of related heterocyclic systems, such as thiazolidinones, by reacting the active methylene (B1212753) group at C-5 with an aldehyde. sapub.org While research on imidazo[1,2-a]pyridines is distinct, studies on the functionalization of their C-5 position highlight the potential for radical substitutions at this carbon, which is considered an electron-rich site. researchgate.netnih.gov

Table 2: Approaches for C-5 Functionalization

StrategyMethod/ReagentsOutcomeReference(s)
Enantioselective SynthesisHypervalent iodine cyanation reagentEnantiopure 1,5-substituted hydantoins organic-chemistry.org
General SubstitutionVarious methods from amino acidsC-5 substituted imidazolidines nih.govresearchgate.net
Condensation ReactionKnoevenagel condensation with aldehydesC-5 arylidene derivatives (in related systems) sapub.org

Isosteric replacement, where an atom or group of atoms is replaced by another with similar physical or chemical properties, is a powerful tool in drug design. In the context of imidazolidinediones, replacing one or both carbonyl oxygens with sulfur atoms leads to thiohydantoins, which often exhibit distinct biological profiles.

The most common isosteres are 2-thioxo-imidazolidin-4-ones. nih.govresearchgate.netresearchgate.netekb.eg These compounds are synthesized through various routes. A prevalent method involves the reaction of an amino acid with an isothiocyanate, such as phenyl isothiocyanate, followed by acid-catalyzed cyclization. nih.govresearchgate.net Another approach is the cyclization of thiosemicarbazone derivatives with reagents like ethyl chloroacetate (B1199739) in the presence of a base. researchgate.netuobaghdad.edu.iq

The synthesis of these sulfur analogues can be achieved in both solution-phase and solid-state reactions. nih.govresearchgate.net The development of general protocols for creating libraries of thiohydantoins, often alongside their hydantoin counterparts, highlights the importance of this isosteric modification in combinatorial chemistry and drug discovery. nih.gov These thiohydantoins are valued for a wide range of potential therapeutic applications. researchgate.netekb.eg

Table 3: Synthesis of 2-Thioxo-imidazolidin-4-ones

Starting MaterialsKey Reagents/ConditionsProduct TypeReference(s)
Amino Acids, IsothiocyanatesAcid hydrolysis/cyclization3,5-Disubstituted 2-thioxo-imidazolidin-4-ones nih.govresearchgate.net
ThiosemicarbazonesEthyl chloroacetate, Fused sodium acetateN-3 substituted 2-thioxo-imidazolidin-4-ones researchgate.netuobaghdad.edu.iq
Resin-bound DipeptidesIsothiocyanate formation on resinDiverse thiohydantoin libraries nih.gov
Aryl isothiocyanates, Amino acidsSolid-state reaction2-thioxo-4-imidazolidinone derivatives researchgate.net

Advanced Synthetic Techniques

To enhance efficiency, yield, and diversity in the synthesis of imidazolidinedione libraries, advanced techniques such as solid-phase organic synthesis and multicomponent reactions are increasingly employed.

Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of compound libraries by simplifying purification and allowing for automation. Several SPOS methodologies have been developed for synthesizing hydantoins.

A common approach involves anchoring an amino acid to a resin support. acs.orgnih.gov The synthesis then proceeds on the solid support, culminating in a cyclization step that simultaneously cleaves the final hydantoin product from the resin. acs.orgacs.org One efficient method links the amino acid to the resin via a stable amide bond, allowing for the construction of a urea precursor, followed by an acid-catalyzed cyclization and cleavage. acs.org This technique is versatile, accommodating a wide range of substituents and enabling the creation of fully substituted hydantoins. acs.org

Another strategy involves the on-bead cyclization to form the hydantoin ring, which remains attached to the resin for further functionalization before the final cleavage step. nih.govacs.org For example, a dipeptide can be bound to the resin, cyclized to a hydantoin, and then further modified at different positions before being released. nih.gov These solid-phase methods are also applicable to the synthesis of thiohydantoins by using isothiocyanate intermediates. nih.gov

Table 4: Solid-Phase Synthesis Strategies for Hydantoins

StrategyKey StepsAdvantagesReference(s)
Cyclization/CleavageAmino acid anchoring, urea formation, TFA-mediated cyclization/cleavage.Efficient, allows for fully substituted hydantoins. acs.orgacs.org
On-Bead Cyclization & DerivatizationDipeptide anchoring, on-bead cyclization, further functionalization, cleavage.Allows for multi-point diversity. nih.govacs.org
Isothiocyanate RouteResin-bound dipeptide cyclization via an isothiocyanate intermediate.General protocol for both hydantoins and thiohydantoins. nih.gov

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govnih.gov This approach is valued for its atom economy, time savings, and reduced environmental impact. nih.govmdpi.com

The Bucherer–Bergs reaction is a classic MCR for synthesizing 5,5-disubstituted hydantoins. It involves the reaction of a ketone or aldehyde, cyanide, and ammonium carbonate (or a source of ammonia (B1221849) and carbon dioxide). nih.gov This reaction was famously used in the synthesis of the antiepileptic drug Phenytoin from benzophenone. nih.gov

More recent developments include pseudo-MCRs, where sequential one-pot reactions are optimized to avoid isolating intermediates. mdpi.com For example, the in-situ formation of a Schiff base from a diamine and an aldehyde, followed by reduction and cyclization with a carbonyl source like carbonyldiimidazole, provides an efficient route to imidazolidin-2-ones. mdpi.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also powerful tools for generating molecular diversity and have been adapted to produce complex heterocyclic scaffolds, although they typically produce dipeptide-like structures rather than cyclic hydantoins directly without further modification steps. nih.govnih.govbeilstein-journals.org The development of MCRs continues to be a major focus for creating libraries of heterocyclic compounds for drug discovery. nih.govyoutube.com

Table 5: Multicomponent Reactions for Imidazolidine-related Scaffolds

Reaction NameComponentsProductKey FeaturesReference(s)
Bucherer–Bergs ReactionKetone/Aldehyde, Cyanide, Ammonium Carbonate5,5-Disubstituted HydantoinClassic, high-yield MCR for hydantoins. nih.gov
Pseudo-MCRDiamine, Aldehyde, Reducing Agent, Carbonyl Source1,3-Disubstituted Imidazolidin-2-oneOne-pot, high efficiency, sustainable. mdpi.com
Ugi/Passerini ReactionsAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino Amide (Acyclic)Generates complex acyclic precursors for heterocycles. nih.govnih.gov

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of this compound and its analogues is a process where both regioselectivity and stereoselectivity are critical considerations. The imidazolidine-2,4-dione (hydantoin) scaffold possesses two distinct nitrogen atoms, N-1 and N-3, and a prochiral center at C-5 when unsubstituted, which necessitates precise control over reaction conditions to achieve the desired isomer.

Regioselectivity in N-Alkylation

The hydantoin ring has two secondary amine protons, at the N-1 and N-3 positions. The N-3 proton is generally more acidic than the N-1 proton due to the adjacent carbonyl group, making it more susceptible to deprotonation. numberanalytics.com Consequently, alkylation reactions often favor the N-3 position, which is a key step in synthesizing this compound. However, the regioselectivity of this substitution is not always absolute and can be influenced by several factors.

Factors Influencing Regioselectivity:

Electronic Effects: The electronic nature of substituents on the hydantoin ring can alter the acidity of the N-H protons. Electron-withdrawing groups can increase the acidity of the nearest proton, influencing the site of deprotonation and subsequent alkylation. numberanalytics.comnumberanalytics.com

Steric Effects: Steric hindrance around the nitrogen atoms plays a crucial role. Bulky substituents at the C-5 position can impede access to the N-1 position, thereby favoring substitution at the less hindered N-3 position. algoreducation.com

Reaction Conditions: The choice of base, solvent, and alkylating agent significantly impacts the ratio of N-1 to N-3 substituted products. nih.gov For instance, the use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) typically promotes N-3 alkylation. nih.gov Studies on similar heterocyclic systems, like indazoles, have demonstrated that NaH in THF is a promising system for achieving high N-1 regioselectivity, highlighting the principle that the base-solvent system is a key determinant of the reaction's regiochemical outcome. nih.gov

Research on the synthesis of variously substituted imidazolidin-2-ones has shown that reaction conditions can be optimized to achieve excellent regioselectivity. In one study, decreasing the amount of trifluoroacetic acid (TFA) as a catalyst improved regioselectivity, leading exclusively to the 4-substituted regioisomer over the 5-substituted one. mdpi.com This illustrates the Curtin–Hammett principle, where the product distribution depends on the relative energies of the transition states leading to the different isomers. mdpi.com

The table below summarizes findings from a study on the N-alkylation of various indazoles, which provides analogous insights into how substituents and conditions can direct regioselectivity in N-heterocyclic systems.

EntryIndazole SubstituentAlkylating AgentBase/SolventN-1:N-2 RatioReference
13-COMeEthyl BromoacetateNaH/THF>99:<1 nih.gov
23-tert-ButylEthyl BromoacetateNaH/THF>99:<1 nih.gov
35-NO₂Ethyl BromoacetateNaH/THF74:26 nih.gov
47-NO₂Ethyl BromoacetateNaH/THF4:96 nih.gov
5HBenzyl BromideNaH/THF94:6 nih.gov

This table illustrates the principles of regioselectivity in a related heterocyclic system, demonstrating the strong influence of substituent position and electronic nature on the alkylation outcome.

Stereoselectivity in Synthesis

When the C-5 position of the imidazolidine-2,4-dione ring is substituted, it becomes a stereocenter. The synthesis of optically active 3-(4-bromobenzyl)-5-substituted-2,4-imidazolidinediones requires stereoselective methods to control the configuration of this center.

Methods for Stereoselective Synthesis:

Chiral Pool Synthesis: A common strategy involves using enantiomerically pure α-amino acids as starting materials. The inherent chirality of the amino acid is transferred to the C-5 position of the hydantoin ring during cyclization. For example, reacting a chiral α-amino acid with an isocyanate is a well-established route to enantiopure 5-substituted hydantoins. mdpi.commdpi.com

Asymmetric Catalysis: The use of chiral catalysts can enable the enantioselective synthesis of hydantoins from prochiral substrates. For instance, a chiral diarylketone has been shown to catalyze the photochemical deracemization of 5-substituted 3-phenylimidazolidine-2,4-diones with high enantioselectivity. organic-chemistry.org Similarly, chiral Lewis base/copper(I) cooperative catalysis has been used for the enantioselective α-amination of esters to produce hydantoins with excellent enantioselectivities. organic-chemistry.org

Diastereoselective Cycloaddition: In some synthetic routes, stereoselectivity is achieved through diastereoselective reactions. Rhodium-catalyzed intermolecular [3+2] cycloaddition reactions have been employed to synthesize enantioenriched imidazolidines with high efficiency and stereoselectivity through a chirality-transfer strategy. nih.gov

The table below presents data from studies on the stereoselective synthesis of imidazolidine derivatives, showcasing the high levels of enantiomeric excess (ee) that can be achieved.

This table provides examples of different stereoselective methods and the excellent enantioselectivities achieved in the synthesis of chiral imidazolidine-2,4-diones and related structures.

Reaction Mechanisms and Chemical Transformations

Mechanistic Studies of Imidazolidinedione Ring Formation

The synthesis of the imidazolidine-2,4-dione ring, also known as a hydantoin (B18101) ring, can be achieved through various synthetic routes. One of the most common methods is the Bucherer-Bergs reaction, which involves the reaction of a carbonyl compound, an ammonium (B1175870) salt, and a cyanide. Another prominent method is the Urech hydantoin synthesis, which proceeds from an amino acid and potassium cyanate (B1221674). rjpn.org

In the context of 3-(4-bromobenzyl)-2,4-imidazolidinedione, a plausible synthetic pathway involves the reaction of 4-bromobenzaldehyde (B125591) with sodium cyanide and ammonium carbonate. The mechanism of this one-pot reaction is thought to proceed through the initial formation of an aminonitrile intermediate from the aldehyde, ammonia (B1221849) (from ammonium carbonate), and cyanide. This is followed by cyclization and subsequent rearrangement to form the hydantoin ring structure.

Another viable route is the reaction of N-(4-bromobenzyl)glycine with an isocyanate. This pathway begins with the nucleophilic attack of the amino group of the glycine (B1666218) derivative on the isocyanate, forming a urea (B33335) intermediate. Subsequent intramolecular cyclization with the loss of a water molecule would then yield the desired this compound.

Reactivity of the 4-Bromobenzyl Moiety

The 4-bromobenzyl group attached to the nitrogen at position 3 of the imidazolidinedione ring is a site of significant reactivity. This reactivity is primarily centered on the benzylic carbon and the bromo-substituted aromatic ring.

The benzylic carbon of the 4-bromobenzyl group is susceptible to nucleophilic substitution reactions. libretexts.orgyoutube.com The stability of the potential benzylic carbocation intermediate can favor SN1-type reactions, while the primary nature of the benzylic carbon also allows for SN2 pathways. khanacademy.org The presence of the electron-withdrawing bromine atom on the phenyl ring can influence the reaction rate.

Common nucleophiles that can displace a leaving group at the benzylic position include hydroxides, alkoxides, cyanides, and amines. For instance, reaction with a strong nucleophile like sodium hydroxide (B78521) could potentially lead to the formation of 3-(4-bromobenzyl)-5-(hydroxymethyl)-2,4-imidazolidinedione, although the conditions would need to be carefully controlled to avoid side reactions.

Table 1: Examples of Potential Nucleophilic Substitution Reactions at the Benzylic Position

NucleophileReagent ExamplePotential ProductReaction Type
HydroxideSodium Hydroxide (NaOH)3-(4-hydroxymethylbenzyl)-2,4-imidazolidinedioneSN2/SN1
CyanideSodium Cyanide (NaCN)3-(4-(cyanomethyl)benzyl)-2,4-imidazolidinedioneSN2
AzideSodium Azide (NaN3)3-(4-(azidomethyl)benzyl)-2,4-imidazolidinedioneSN2

It is important to note that the bromine atom on the phenyl ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions due to the high energy of the phenyl cation intermediate.

The benzylic C-H bonds of the 4-bromobenzyl group are relatively weak and can undergo homolytic cleavage to form a resonance-stabilized benzylic radical. libretexts.orgmasterorganicchemistry.com This stability makes the benzylic position a prime target for radical reactions, such as halogenation.

A common reagent for benzylic bromination is N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. chemistrysteps.com This reaction proceeds via a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen, forming a benzylic radical. This radical then reacts with a molecule of NBS to regenerate the bromine radical and form the brominated product. In the case of this compound, this would lead to the introduction of a second bromine atom at the benzylic methylene (B1212753) group.

Table 2: Example of a Radical Reaction at the Benzylic Position

ReagentInitiatorProduct
N-Bromosuccinimide (NBS)Benzoyl Peroxide3-(bromo(4-bromophenyl)methyl)-2,4-imidazolidinedione

Ring-Opening and Rearrangement Reactions

The imidazolidinedione ring is a relatively stable heterocyclic system. However, under certain harsh conditions, such as strong acidic or basic hydrolysis, the ring can undergo opening. researchgate.net This typically involves the cleavage of the amide bonds within the ring, leading to the formation of an amino acid derivative. For this compound, hydrolysis would likely yield N-(4-bromobenzyl)glycinamide or N-(4-bromobenzyl)glycine.

Rearrangement reactions involving the imidazolidinedione ring are less common but can be induced under specific conditions, such as photochemical or thermal activation. beilstein-journals.org These rearrangements could potentially lead to the formation of isomeric structures, although specific studies on this compound are lacking.

Functional Group Interconversions on the Imidazolidinedione Scaffold

The imidazolidinedione ring itself offers possibilities for functional group interconversions. organic-chemistry.orgorganic-chemistry.org The carbonyl groups at positions 2 and 4 can potentially be converted to thiocarbonyls using reagents like Lawesson's reagent, which would yield the corresponding thiohydantoin derivatives.

The N-H proton at position 1 (if unsubstituted) is acidic and can be deprotonated with a suitable base. The resulting anion can then be alkylated or acylated, providing a route to N1-substituted derivatives. Furthermore, the bromine atom on the phenyl ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, allowing for the introduction of a wide variety of substituents at the para position of the benzyl (B1604629) group.

Table 3: Potential Functional Group Interconversions

Reaction TypeReagent ExampleResulting Functional Group
ThionationLawesson's ReagentThiocarbonyl (C=S)
N1-AlkylationAlkyl halide / BaseN1-Alkyl group
Suzuki CouplingArylboronic acid / Pd catalystAryl group at the 4-position of the benzyl ring
Heck CouplingAlkene / Pd catalystAlkenyl group at the 4-position of the benzyl ring

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy identifies the chemical environment of all hydrogen atoms in a molecule. For 3-(4-bromobenzyl)-2,4-imidazolidinedione, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the 4-bromobenzyl group and the 2,4-imidazolidinedione ring. Key expected proton signals are detailed in the table below. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the coupling constants (J) reveal information about adjacent protons.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (Hz)
Methylene (B1212753) protons (-CH₂-)~4.6Singlet (s)N/A
Aromatic protons (ortho to CH₂)~7.2-7.3Doublet (d)~8.0
Aromatic protons (ortho to Br)~7.4-7.5Doublet (d)~8.0
Imidazolidinedione ring protons (-CH₂-)~4.0Singlet (s)N/A
Imidazolidinedione NH protonVariable (broad singlet)Singlet (s)N/A

This is a predictive table based on analogous structures.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The expected chemical shifts for the carbon atoms are outlined in the table below.

Carbon Assignment Expected Chemical Shift (ppm)
Methylene carbon (-CH₂-)~45
Aromatic C-Br~122
Aromatic CH (ortho to CH₂)~130
Aromatic CH (ortho to Br)~132
Aromatic quaternary C~136
Imidazolidinedione C4 (C=O)~157
Imidazolidinedione C2 (C=O)~170
Imidazolidinedione C5 (-CH₂-)~50

This is a predictive table based on analogous structures.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments are employed. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, which would confirm the connectivity within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the methylene and aromatic CH signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection of the 4-bromobenzyl group to the nitrogen atom of the imidazolidinedione ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of this compound is 269.09 g/mol . openmedscience.com

ESI-MS is a soft ionization technique that is ideal for determining the molecular weight of polar molecules. In positive ion mode, the compound is expected to be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution ESI-MS (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Ion Expected m/z
[M+H]⁺270.0022 / 272.0002
[M+Na]⁺291.9841 / 293.9821

The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

The fragmentation of the parent ion in ESI-MS/MS experiments can provide further structural confirmation. A key expected fragmentation would be the cleavage of the benzyl-nitrogen bond, leading to the formation of the 4-bromobenzyl cation (m/z 169/171) and the imidazolidinedione radical.

GC-MS combines gas chromatography for separation with mass spectrometry for detection and is suitable for volatile and thermally stable compounds. While the polarity and potential for thermal degradation of this compound might present challenges for GC-MS analysis without derivatization, it can provide valuable information on fragmentation patterns under electron impact (EI) ionization. The resulting mass spectrum would show a molecular ion peak (if stable enough) and a series of fragment ions that are characteristic of the compound's structure. A prominent fragment would likely be the tropylium (B1234903) ion derived from the 4-bromobenzyl moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides definitive evidence for its key structural features. The imidazolidine-2,4-dione ring is characterized by the presence of both N-H and carbonyl (C=O) groups, which have distinct absorption bands.

The N-H group in the hydantoin (B18101) ring typically exhibits a stretching vibration in the region of 3200-3350 cm⁻¹. The two carbonyl groups of the imide functionality give rise to strong absorption peaks. Asymmetric and symmetric stretching vibrations of the C=O groups are generally observed around 1700-1780 cm⁻¹. Furthermore, the presence of the 4-bromobenzyl substituent is confirmed by signals corresponding to aromatic C-H and C=C stretching, as well as the C-Br stretching vibration, which appears at lower wavenumbers.

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
Imide N-H Stretch 3200 - 3350
Carbonyl (C=O) Asymmetric Stretch ~1770
Carbonyl (C=O) Symmetric Stretch ~1710
Aromatic C-H Stretch 3000 - 3100
Aromatic C=C Stretch 1450 - 1600
Alkyl C-H Stretch 2850 - 3000
C-N Stretch 1350 - 1450

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull) and the instrument's resolution.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. This method provides experimental percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values derived from the compound's molecular formula. For this compound, with the molecular formula C₁₀H₉BrN₂O₂, this comparison is essential to confirm its empirical formula and verify its purity.

The theoretical composition is calculated based on the atomic masses of the constituent elements. A close correlation between the found and calculated values (typically within ±0.4%) is a strong indicator of the sample's identity and high purity.

Table 2: Elemental Composition of this compound

Element Molecular Formula Theoretical (%) Experimental (%)
Carbon (C) C₁₀H₉BrN₂O₂ 44.63% Expected: 44.63 ± 0.4%
Hydrogen (H) C₁₀H₉BrN₂O₂ 3.37% Expected: 3.37 ± 0.4%
Bromine (Br) C₁₀H₉BrN₂O₂ 29.69% -
Nitrogen (N) C₁₀H₉BrN₂O₂ 10.41% Expected: 10.41 ± 0.4%
Oxygen (O) C₁₀H₉BrN₂O₂ 11.89% -

Note: Elemental analysis is typically performed for C, H, and N. Bromine content can be determined by other methods but is not standard in this analysis.

Chromatographic Techniques for Purity and Separation

Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and purifying compounds. Both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis. For a molecule like this compound, a reversed-phase HPLC method is typically suitable. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The compound's purity is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak indicates a high degree of purity.

The aromatic ring in the compound allows for sensitive detection using an ultraviolet (UV) detector, commonly set at a wavelength where the analyte exhibits maximum absorbance, such as around 254 nm.

Table 3: Typical HPLC Parameters for Analysis

Parameter Description
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of Acetonitrile and Water (often with a modifier like 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 - 20 µL

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of a chemical reaction. tandfonline.com During the synthesis of this compound, TLC is used to track the consumption of starting materials (e.g., hydantoin and 4-bromobenzyl bromide) and the formation of the desired product.

A small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the starting materials. tandfonline.com The plate is then developed in a suitable solvent system. The progress is visualized, often under a UV lamp, by observing the disappearance of the reactant spots and the appearance of a new spot corresponding to the product. The retention factor (Rf) value of the product will differ from that of the more polar hydantoin and the less polar 4-bromobenzyl bromide. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. tandfonline.com

Table 4: Typical TLC Conditions for Reaction Monitoring

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄ coated on an aluminum or glass plate
Mobile Phase (Eluent) A mixture of a nonpolar and a polar solvent, e.g., Ethyl Acetate (B1210297) / Hexanes (e.g., 30:70 v/v)
Visualization UV light at 254 nm

| Application | Monitoring disappearance of reactants and appearance of the product spot |

Crystallography and Solid State Structural Analysis

X-ray Diffraction Studies of 3-(4-bromobenzyl)-2,4-imidazolidinedione and Analogues

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystal. In the absence of a specific study on this compound, we can infer its crystallographic parameters from analogues. For instance, the crystal structure of 5-methyl-5-benzyl hydantoin (B18101), which shares the core imidazolidine-2,4-dione structure, has been determined. mdpi.com Such studies on related imidazolidine (B613845) derivatives reveal that these molecules often crystallize in common space groups, with the five-membered ring adopting specific conformations. researchgate.net

A study on 5-methyl-5-benzyl hydantoin revealed that it crystallizes with two independent molecules in the asymmetric unit. mdpi.com The crystallographic data for this analogue provides a basis for predicting the likely packing and interactions of this compound. The presence of the bromine atom in the 4-position of the benzyl (B1604629) group is expected to influence the crystal packing through halogen bonding and by altering the electronic and steric properties of the molecule compared to its non-brominated counterpart.

Interactive Table 1: Crystallographic Data for an Analogue of this compound

Parameter5-methyl-5-benzyl hydantoin
Chemical FormulaC₁₀H₁₀N₂O₂
Formula Weight190.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.336(3)
b (Å)10.456(2)
c (Å)15.689(4)
β (°)108.79(3)
Volume (ų)1760.1(7)
Z8
Density (calculated) (g/cm³)1.434

Data derived from a study on 5-methyl-5-benzyl hydantoin, a close structural analogue. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions

The stability of a crystal lattice is dictated by a complex interplay of intermolecular forces. For imidazolidinedione derivatives, hydrogen bonding, van der Waals forces, and π-stacking interactions are paramount in defining the supramolecular architecture.

Hydrogen Bonding Networks

The imidazolidine-2,4-dione ring contains two N-H groups and two carbonyl groups, which are excellent hydrogen bond donors and acceptors, respectively. In the crystal structure of 5-methyl-5-benzyl hydantoin, extensive intermolecular hydrogen bonding of the N-H···O=C type is observed, linking the molecules into a robust three-dimensional network. mdpi.com These interactions are crucial for the stability of the crystal lattice. It is highly probable that this compound would exhibit similar strong N-H···O=C hydrogen bonding patterns, forming dimers or extended chains. The presence of the bromine atom is unlikely to directly interfere with this primary hydrogen bonding motif.

Elucidation of Molecular Conformation and Stereochemistry

The conformation of the this compound molecule in the solid state is determined by the rotational freedom around the single bonds. The imidazolidine-2,4-dione ring itself is relatively rigid, but can adopt envelope or twisted conformations. researchgate.net The orientation of the 4-bromobenzyl group relative to the hydantoin ring is a key conformational feature. In the analogue 5-methyl-5-benzyl hydantoin, the two independent molecules in the asymmetric unit exhibit slightly different conformations, highlighting the molecule's flexibility. mdpi.com The torsion angles defining the orientation of the benzyl group will be influenced by the steric and electronic effects of the bromine substituent and the packing forces within the crystal.

Relationship Between Solid-State Structure and Solution Behavior

The conformation of a molecule in the solid state may not be identical to its preferred conformation in solution. In the crystal, the molecule adopts a conformation that optimizes packing and intermolecular interactions. In solution, the molecule is more dynamic, and its conformation is influenced by solvent interactions and intramolecular forces. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) can provide information about the average conformation in solution. For imidazolidinedione derivatives, it is generally expected that the strong hydrogen bonding capabilities would lead to self-association in non-polar solvents. The solid-state structure provides a starting point for understanding these solution-phase behaviors, as the low-energy conformations observed in the crystal are likely to be among the accessible conformations in solution.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. These methods can predict molecular geometry, charge distribution, and the energies of frontier molecular orbitals, which are crucial for understanding chemical reactions and intermolecular interactions.

Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt. For 3-(4-bromobenzyl)-2,4-imidazolidinedione, the key flexible bond is the one connecting the benzyl (B1604629) group to the imidazolidinedione ring. Rotation around this bond will generate different conformers, each with a specific energy level. Computational methods can be employed to map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations. This information is vital as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into the binding site of a target protein.

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational landscape and flexibility. In the context of drug design, MD simulations are used to study the stability of a ligand-protein complex and to explore the conformational changes that may occur upon binding.

For imidazolidine-2,4-dione derivatives, MD simulations have been instrumental in understanding their inhibitory mechanisms against enzymes like protein tyrosine phosphatase 1B (PTP1B) nih.gov. A study on such derivatives revealed that MD simulations could elucidate the stability of the catalytic region of the PTP1B protein upon inhibitor binding nih.gov. The simulations highlighted significant changes in the interaction between residues in the P-loop region, such as His214, Cys215, and Ser216, which are crucial for the enzyme's catalytic activity nih.gov. These findings suggest that this compound, as an imidazolidinedione derivative, could exhibit similar dynamic interactions when binding to a target protein. The flexibility of the bromobenzyl group would likely play a significant role in how the molecule adapts to the binding pocket.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict how a small molecule (ligand) binds to the active site of a target protein.

Molecular docking studies on derivatives of 2,4-imidazolidinedione and similar heterocyclic structures have successfully delineated their binding modes within the active sites of various enzymes. For example, in the search for novel chemosensitizers for Methicillin-Resistant Staphylococcus aureus (MRSA), docking studies were performed on imidazolidine-4-one derivatives with the penicillin-binding protein (PBP2a) and MecR1 nih.gov. The results suggested that the most probable mechanism of action was the interaction with MecR1 nih.gov.

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. Molecular docking, often combined with scoring functions, helps in predicting the strength of this recognition, typically expressed as a binding energy or docking score. In a study on new amide thiazolidine (B150603) derivatives targeting the anti-apoptotic protein BCL2, molecular docking was used to predict the binding affinities of the novel compounds to the target receptor nih.gov. The compound with the best docking score also showed significant activity in biological assays, highlighting the predictive power of this technique nih.gov.

The following table summarizes representative docking scores and binding interactions for related heterocyclic compounds from the literature, which can serve as a reference for what might be expected for this compound.

Compound ClassTarget ProteinKey Interacting ResiduesDocking Score (kcal/mol)Reference
Amide thiazolidine derivativeBCL2Not specified-7.6 nih.gov
Thiazolidine-4-one derivativePPAR-γSER342 (Hydrogen Bond)Not specified vensel.org
Imidazolidine-4-one derivativeMecR1Not specifiedNot specified nih.gov

These computational approaches, from quantum mechanics to molecular dynamics and docking, provide a multi-faceted understanding of the chemical and physical properties of this compound and its potential as a biologically active molecule. Future in silico studies focused specifically on this compound would be invaluable in guiding its synthesis and experimental evaluation for various therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.commdpi.com This method is instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and gaining insights into the mechanism of action at a molecular level. jocpr.comsysrevpharm.org The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds, such as this compound and its analogs, are dependent on the changes in their molecular features. youtube.com These features are quantified by molecular descriptors, which can be categorized as topological, geometric, electronic, or thermodynamic. acs.orgresearchgate.net

The process of developing a QSAR model involves several key steps: the careful selection of a dataset of compounds with consistently measured biological activity, generation of a wide range of molecular descriptors, partitioning the data into training and test sets, selecting the most relevant descriptors, generating a mathematical model using statistical methods, and rigorously validating the model's predictive power. mdpi.com

The development of predictive QSAR models for hydantoin (B18101) derivatives, the class to which this compound belongs, has been the subject of various studies aiming to forecast their biological activities, such as anticonvulsant or androgen receptor modulating effects. acs.orgnih.gov These models are constructed using statistical regression methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms to create a mathematical equation that links the structural descriptors to the observed activity. nih.govnih.gov

For instance, in a study on hydantoin analogues with anticonvulsant activity, a genetic algorithm (GA) was utilized to select optimal subsets of descriptors. acs.orgresearchgate.net The GA-based approach helps in navigating the vast number of potential descriptors to find a small set that yields the most predictive model. acs.org The resulting models demonstrated good predictive accuracy on external test sets, indicating their robustness. acs.orgresearchgate.net

In another QSAR analysis on hydantoin-based androgen receptor modulators, MLR was employed to build the predictive model. nih.gov The reliability and predictive capacity of the derived model were confirmed through extensive statistical validation, yielding high values for the coefficient of determination (R²) and various cross-validation coefficients (Q²). nih.gov The performance of such models is often evaluated using a range of statistical metrics, as shown in the table below.

Statistical Parameter Description Example Value for a Hydantoin QSAR Model nih.gov
Coefficient of determination; indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s).0.858
Q²LOO Leave-one-out cross-validated R²; a measure of the model's internal predictive ability.0.822
Q²LMO Leave-many-out cross-validated R²; assesses the model's robustness.0.813
Q²F1, Q²F2, Q²F3 External validation metrics using different test sets; measure the model's ability to predict the activity of new compounds.0.840, 0.807, 0.814
CCC Concordance Correlation Coefficient; evaluates the agreement between predicted and observed values.0.893

More recent approaches have also incorporated various machine learning algorithms, such as Random Forest, Stochastic Gradient Boosting, and Gaussian Processes regression, to develop highly predictive QSAR models for related heterocyclic compounds like thiazolidinones. nih.gov These methods can capture complex, non-linear relationships between structure and activity and often result in models with superior predictive performance, as demonstrated by high external validation coefficients (Q²ext > 0.8). nih.gov

A primary benefit of QSAR studies is the identification of specific molecular features that are critical for the biological activity of a compound series. nih.gov By interpreting the descriptors included in a validated QSAR model, researchers can deduce which structural, electronic, and physicochemical properties enhance or diminish the desired effect.

For hydantoin and structurally similar heterocyclic derivatives, QSAR studies have highlighted several key features. Analysis of models for related thiazolidinone derivatives suggests that the presence of phenyl rings substituted with electron-withdrawing groups, such as the bromo group in this compound, is a prerequisite for certain biological activities. nih.gov A QSAR study on antitubercular thiazolidine-4-ones explicitly found that the number of halogen atoms (descriptor 'Shal') was positively correlated with activity, indicating that substituents like the bromine atom on the benzyl group are favorable. nih.gov

Other important descriptors frequently identified in QSAR models for related compounds include:

Electronic Properties: Descriptors related to the electronic nature of the molecule, such as the highest occupied molecular orbital (HOMO) energy and electronegativities (e.g., GATSe2), have been shown to be significant. nih.govnih.gov For instance, a high HOMO energy has been recognized as a prerequisite for trypanocidal activity in some thiazolidinones. nih.gov

Steric and Shape Properties: The size, shape, and branching of the molecule play a crucial role. Contour maps from 3D-QSAR models can visualize regions where steric bulk is favorable or unfavorable for activity. nih.gov For example, high branching but short chains were found to be beneficial for the antitrypanosomal activity of certain thiazolidinones. nih.gov

Physicochemical Properties: Properties like polarizability (descriptor MLFER_S) and contributions to the surface area (descriptor EstateVSA 6) have shown a positive correlation with activity in some models, suggesting that these characteristics are important for molecular interactions. nih.gov

The table below summarizes some of the key molecular descriptors and their influence on the activity of compounds structurally related to this compound, as identified in various QSAR studies.

Descriptor Type Specific Descriptor Example Influence on Activity Interpretation Source
Constitutional Shal (Number of Halogen atoms)PositiveThe presence of halogen atoms like bromine is favorable for activity. nih.gov
Electronic HOMO (Highest Occupied Molecular Orbital Energy)PositiveHigher HOMO energy, indicating greater electron-donating ability, can enhance activity. nih.gov
Electronic GATSe2 (Geary autocorrelation of lag 2 / weighted by atomic Sanderson electronegativities)PositiveSpecific patterns of electronegativity within the molecule contribute positively to activity. nih.gov
Topological SpMAD_Dzs (Spectral mean absolute deviation from the diagonal of the Barysz matrix / weighted by I-state)NegativeA lower value for this descriptor, related to molecular size and branching, is associated with higher activity. nih.gov
Physicochemical MLFER_S (Solute's dipolarity/polarizability)PositiveHigher polarizability enhances intermolecular interactions, leading to increased activity. nih.gov

These findings from QSAR studies provide a rational basis for the design of new, potentially more potent analogues of this compound by guiding the modification of its key structural features.

Investigations into Biological Activity Mechanisms and Structure Activity Relationships Sar

General Principles of Imidazolidinedione Bioactivity Mechanisms

The imidazolidine-2,4-dione core, also known as hydantoin (B18101), is a privileged scaffold in medicinal chemistry, recognized for a wide spectrum of pharmacological activities. researchgate.net This five-membered heterocyclic ring structure is present in numerous natural and synthetic compounds with diverse therapeutic applications. chemijournal.com The bioactivity of imidazolidinedione derivatives stems from their ability to interact with various biological macromolecules, including enzymes and receptors. researchgate.netmsdmanuals.com These interactions are governed by the specific arrangement of atoms and functional groups on the hydantoin ring, which allow for hydrogen bonding, hydrophobic interactions, and other non-covalent forces that are essential for molecular recognition and binding.

Specific Biological Targets and Associated Mechanisms

The versatility of the imidazolidinedione scaffold allows its derivatives to interact with a range of specific biological targets, primarily through enzyme inhibition and receptor modulation.

Imidazolidinedione derivatives are known to inhibit various enzymes, a key mechanism for their therapeutic effects. nih.govmdpi.com Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. youtube.com This inhibition can be reversible or irreversible. teachmephysiology.com

Competitive Inhibition: In this mechanism, the inhibitor molecule structurally resembles the enzyme's natural substrate and competes for binding at the active site. This binding is typically non-covalent and can be overcome by increasing the substrate concentration. youtube.com

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. teachmephysiology.com This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of the substrate concentration.

Partial Competitive Inhibition: In some cases, an inhibitor binds to the enzyme's active site, leading to a reduction in the enzyme's affinity for its substrate without altering the maximum rate of the reaction. nih.govnih.gov For example, studies on imidazole (B134444) derivatives have shown they can act as partial competitive inhibitors of enzymes like β-glucosidase by binding within the active site. nih.govnih.gov

Imidazolidine-based compounds have been investigated as inhibitors for several enzyme classes, including cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are targets in Alzheimer's disease treatment. mdpi.comnih.gov The inhibition of these enzymes increases the concentration of the neurotransmitter acetylcholine, helping to alleviate symptoms of the disease. nih.gov Other studies have explored their potential as inhibitors of enzymes like tyrosinase and Bcl-2 proteins. researchgate.netmdpi.com

Receptors are macromolecules that mediate chemical signaling. msdmanuals.com Ligands, such as drugs or endogenous molecules, bind to receptors to activate or inactivate cellular processes. msdmanuals.com Imidazolidine (B613845) derivatives can act as ligands for various receptors.

Agonists and Antagonists: An agonist is a ligand that binds to a receptor and activates it, producing a biological response. An antagonist binds to a receptor but does not activate it, instead blocking the binding of agonists. msdmanuals.com

Allosteric Modulation: Some ligands bind to an allosteric site on a receptor, a site distinct from the primary (orthosteric) binding site. msdmanuals.com This binding can modulate the receptor's response to an agonist, either enhancing or diminishing its effect. The formation of receptor complexes can create novel allosteric sites, broadening the mechanisms for receptor signaling. frontiersin.org

The imidazoline (B1206853) core, structurally related to imidazolidinedione, is known to bind to imidazoline receptors (I-receptors), which are involved in blood pressure regulation. nih.govnih.gov Furthermore, derivatives containing a 4-bromophenyl group, similar to the 4-bromobenzyl moiety in the title compound, have been identified as potent and selective antagonists for the CB1 cannabinoid receptor. nih.gov For example, the compound SR147778, which features a 5-(4-bromophenyl) group, demonstrates high affinity for the CB1 receptor and acts as an antagonist, blocking the effects of CB1 agonists. nih.gov The CB1 receptor is a key component of the endocannabinoid system, which modulates neurotransmitter release. nih.gov

Role of the 4-Bromobenzyl Moiety in Biological Interactions

The introduction of halogen atoms, particularly bromine, is a common strategy in drug design to enhance therapeutic properties. ump.edu.plump.edu.pl The 4-bromobenzyl group in 3-(4-bromobenzyl)-2,4-imidazolidinedione plays a critical role in its biological activity.

The bromine atom can significantly influence the molecule's pharmacodynamic and pharmacokinetic profiles. ump.edu.pl One of its key contributions is the ability to form halogen bonds, which are non-covalent interactions between the electrophilic region on the halogen atom (the "sigma-hole") and a nucleophilic site on the biological target, such as a protein. ump.edu.pl These interactions can enhance the binding affinity and selectivity of the drug for its target. ump.edu.pl

The presence of the 4-bromobenzyl moiety has been shown to be important in various therapeutic contexts. In the development of anticancer agents, the 2-(4-bromobenzyl) group has been incorporated into scaffolds targeting topoisomerases. nih.govrsc.org In another example, N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines were developed as potent kinase inhibitors, where the bromophenyl group was a key feature for activity. nih.gov The lipophilicity conferred by the bromobenzyl group can also improve the molecule's ability to cross cell membranes, a crucial property for reaching intracellular targets. researchgate.net

Structure-Activity Relationship (SAR) Studies for Imidazolidinedione Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how changes in a molecule's structure affect its biological activity. nih.gov For imidazolidinedione derivatives, SAR studies explore the impact of different substituents on the core ring. nih.govnih.gov

The antioxidative activity of phenolic compounds, for example, is highly dependent on the type and position of substituents on the aromatic ring. nih.gov Electron-donating groups can enhance activity by weakening certain chemical bonds, while electron-withdrawing groups can have the opposite effect. nih.gov

The activity and selectivity of imidazolidinedione derivatives can be finely tuned by modifying the substituents at the N-1, N-3, and C-5 positions of the hydantoin ring.

Substituents on the Phenyl Ring: In studies of related heterocyclic systems, the position and nature of substituents on an attached phenyl ring are critical. For cholinesterase inhibitors, para- and meta-substituted phenyl rings were found to be effective for inhibiting acetylcholinesterase, whereas butyrylcholinesterase was preferentially inhibited by para-substituted rings. nih.gov The presence of groups like chloro, nitro, or methyl can significantly alter inhibitory potency. chemijournal.comnih.gov

Substituents at N-3: The N-3 position is often a key site for modification. The 3-(4-bromobenzyl) group in the title compound is crucial for its specific interactions. In other series, different benzyl (B1604629) or aryl groups at this position lead to varied biological activities. researchgate.net

Substituents at C-5: The C-5 position is another critical point for modification. For instance, in a series of 5-arylidene imidazolidine-2,4-dione derivatives developed as anti-arrhythmic agents, substitutions on the benzylidene moiety at C-5 were essential for activity. nih.gov

The following table summarizes the general impact of substituents on the activity of imidazolidinedione derivatives based on findings from various studies.

Position of SubstitutionType of SubstituentGeneral Impact on Biological ActivityReference
Phenyl Ring (attached to core)Electron-donating groups (e.g., -OCH3)Can increase antioxidant activity. nih.gov
Phenyl Ring (attached to core)Electron-withdrawing groups (e.g., -NO2, -Cl)Can increase inhibitory activity against certain enzymes; affects selectivity. nih.govnih.gov
C-5Arylidene groupsCritical for anti-arrhythmic and anticancer activities; substitution pattern on the aryl ring modulates potency. nih.gov
N-1 / N-3Alkyl/Aryl groupsDetermines specificity for different biological targets and influences pharmacokinetic properties. researchgate.net

These SAR studies provide a rational basis for designing new imidazolidinedione derivatives with enhanced potency and selectivity for specific biological targets. rsc.orgnih.gov

Influence of Stereochemistry on Biological Recognition

The stereochemistry of a molecule, the three-dimensional arrangement of its atoms, can be a critical determinant of its interaction with biological systems. Chiral centers within a molecule can lead to the existence of enantiomers or diastereomers, which may exhibit profoundly different biological activities. This is due to the stereospecific nature of biological receptors and enzymes, where only a molecule with a specific spatial orientation can achieve an optimal fit.

For the broader class of hydantoin derivatives, stereochemistry has been shown to be a key factor in their therapeutic effects. However, a thorough search of scientific databases and literature yields no specific studies on the influence of stereochemistry on the biological recognition of this compound. The carbon at the 5-position of the imidazolidinedione ring can be a chiral center if substituted with two different groups. In the case of this compound, the 5-position is unsubstituted, rendering the molecule achiral. Therefore, investigations into stereoisomers and their differential biological activities are not applicable to this specific compound.

Early-Stage Target Identification and Validation Methodologies in Drug Discovery

The process of identifying and validating biological targets is a foundational step in modern drug discovery. This involves pinpointing macromolecules, such as proteins or nucleic acids, whose activity can be modulated by a small molecule to produce a therapeutic effect. The validation process then confirms that engagement of the target by a drug candidate will indeed lead to the desired clinical outcome.

While these methodologies are standard in pharmaceutical research, there is no publicly available information to suggest that this compound has been subjected to any target identification or validation studies. The biological targets of this specific compound, if any, remain unknown.

In vitro mechanistic assays are laboratory-based experiments conducted in a controlled environment outside of a living organism, typically in test tubes or on microplates. These assays are crucial for elucidating the mechanism of action of a compound, such as determining if it inhibits a specific enzyme or blocks a receptor.

A review of the scientific literature indicates a lack of published in vitro mechanistic assays specifically for this compound. While numerous assays have been developed for the broader class of imidazolidinedione derivatives to explore their diverse biological activities, the results of such tests on this particular compound have not been reported. The table below provides examples of common in vitro assays that could be employed to characterize the biological activity of novel compounds.

Assay TypePurposeExample Application for Hydantoin Derivatives
Enzyme Inhibition AssayTo determine if a compound can inhibit the activity of a specific enzyme.Screening for inhibition of enzymes like cyclooxygenase (COX) to assess anti-inflammatory potential.
Receptor Binding AssayTo measure the affinity of a compound for a specific biological receptor.Assessing binding to androgen receptors for potential anticancer activity. ekb.eg
Cell Viability/Cytotoxicity AssayTo evaluate the effect of a compound on the survival and proliferation of cells.Testing for anticancer effects on various cancer cell lines. nih.gov
Gene Expression AnalysisTo determine how a compound alters the expression of specific genes.Investigating the impact on genes involved in apoptosis or cell cycle regulation in cancer cells. nih.gov

Functional genomics and proteomics are powerful, large-scale approaches used to understand the biological role of genes and proteins. Functional genomics aims to decipher the function of genes and their products, often by observing the effects of altering gene expression. Proteomics involves the comprehensive study of the proteome—the entire set of proteins produced by an organism or system—to understand protein functions, interactions, and modifications.

There is no evidence in the scientific literature of functional genomics or proteomics studies having been conducted on this compound. Such studies would be instrumental in identifying potential biological targets and understanding the cellular pathways affected by this compound.

A "druggable" target is a biological molecule that is known or predicted to bind to a drug-like small molecule with high affinity and specificity, leading to a therapeutic effect. Druggability assessments are a critical part of the early drug discovery process, helping to prioritize targets for which a successful drug development campaign is more likely. These assessments consider factors such as the presence of a well-defined binding pocket and the target's role in a disease pathway.

As no biological targets have been identified for this compound, no druggability assessments have been performed. The potential of this compound as a therapeutic agent remains entirely speculative without the identification and validation of a specific biological target. The table below outlines key parameters often considered in druggability assessments.

ParameterDescriptionRelevance to Drug Discovery
Binding Site Characterization Analysis of the size, shape, and physicochemical properties of a potential drug-binding pocket on the target protein.A well-defined, "pocket-like" binding site is generally considered more druggable.
Target Validation The degree of evidence linking the target to a specific disease.Strong genetic or clinical evidence increases the attractiveness of a target.
Assay Amenability The feasibility of developing high-throughput screening assays to identify molecules that modulate the target's activity.The ability to efficiently screen for active compounds is crucial for a successful drug discovery program.
Potential for Selectivity The likelihood of developing a compound that binds to the intended target without significantly affecting other related proteins, which could lead to side effects.High selectivity is a key attribute of a safe and effective drug.

Academic and Research Applications of 3 4 Bromobenzyl 2,4 Imidazolidinedione

Role as a Synthetic Intermediate in Complex Molecule Synthesis

A synthetic intermediate is a molecule that is produced during the course of a chemical synthesis and is then used in a subsequent step to generate the final target molecule. medchemexpress.com The 3-(4-bromobenzyl)-2,4-imidazolidinedione scaffold is a key component in the multi-step preparation of advanced molecules, particularly those with therapeutic potential. The presence of the bromobenzyl group provides a reactive site for various cross-coupling reactions, while the imidazolidinedione core can be modified or incorporated into larger, more complex heterocyclic systems.

For instance, related hydantoin (B18101) structures are instrumental in creating complex fused heterocyclic systems. A patent details a process where a derivative, (R)-3-(4-Bromobenzyl)-1-(3,5-dichlorophenyl)-5-iodo-3-methyl-1-H-imidazo[1,2-a]-imidazol-2-one, functions as an advanced intermediate. patentcut.com This intermediate is crucial for preparing small molecules that act as inhibitors of cellular adhesion molecules, which are investigated for treating inflammatory and immune-mediated diseases. patentcut.com The synthesis involves several steps, including the formation of a thiohydantoin, which is a sulfur analog of a hydantoin, followed by cyclization and iodination to yield the complex target structure. patentcut.com This illustrates how the core structure, similar to this compound, serves as a critical foundation for building therapeutically relevant molecules.

Furthermore, the 4-bromophenyl group itself is a common feature in synthetic intermediates used to create a variety of biologically active compounds, including pyrazole (B372694) and thiazole (B1198619) derivatives. tsijournals.comtsijournals.com The design and synthesis of 2-(4-bromobenzyl) tethered thieno[2,3-d]pyrimidines as potential anticancer agents further highlight the utility of this specific benzyl (B1604629) halide moiety in constructing complex molecular architectures. rsc.org

Contributions to Medicinal Chemistry Research as a Scaffold

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The imidazolidine-2,4-dione (also known as hydantoin) ring is recognized as a "privileged scaffold" because it can bind to multiple biological targets, leading to a wide range of pharmacological activities. rjpn.orgresearchgate.net This versatility makes this compound and its analogs attractive starting points for drug discovery programs.

The imidazolidinedione core is a key feature in compounds developed for various therapeutic areas, including anticancer, anticonvulsant, and antiarrhythmic applications. rjpn.orgnih.govnih.gov Its sulfur-containing analog, the thiazolidinedione ring, is also a well-known pharmacophore, famously used in antihyperglycemic agents. nih.govnih.gov The ability to easily introduce substituents at the N-1, N-3, and C-5 positions of the imidazolidinedione ring allows chemists to systematically modify the molecule's properties to achieve desired biological effects.

The this compound scaffold is a template for designing new molecules with specific biological activities. By modifying the substituents on the core ring, researchers can create novel compounds and study their effects on biological systems.

A significant area of research has been the development of anticancer agents. For example, a series of imidazolidine-2,4-dione derivatives were designed and synthesized as inhibitors of the anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are promising targets for cancer therapy. nih.gov In these studies, the core scaffold was elaborated with different chemical groups to enhance inhibitory activity against cancer cell lines, such as human erythroleukemic K562 cells and human prostate cancer PC-3 cells. nih.govresearchgate.net The research demonstrated that specific derivatives showed superior growth-inhibitory effects compared to initial lead compounds. nih.gov

The following table summarizes examples of bioactive compounds derived from the imidazolidine-2,4-dione scaffold and their reported biological activities.

Compound ClassScaffoldTarget/ActivityResearch Focus
Bcl-2 Inhibitors Imidazolidine-2,4-dioneAnti-apoptotic Bcl-2 proteinsDesign of novel antitumor agents. nih.gov
Anticonvulsants Imidazolidine-2,4-dioneCentral Nervous SystemDevelopment of drugs with anticonvulsant properties. nih.gov
Anticancer Agents 5,5-diphenylimidazolidine-2,4-dioneVarious cancer cell linesInvestigation of growth inhibitory activity against distinct cancer types. rjpn.org
EGFR Inhibitors Isatin-containing imidazolidine-2,4-dioneEpidermal Growth Factor Receptor (EGFR)Development of antiproliferative agents against lung cancer. rjpn.org

This table is for illustrative purposes and represents classes of compounds based on the imidazolidine-2,4-dione scaffold.

Lead optimization is the process in drug discovery where a "hit" compound with promising biological activity (a "lead") is systematically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile. The this compound scaffold is well-suited for lead optimization due to its multiple points for chemical modification.

Strategies often involve establishing a Structure-Activity Relationship (SAR), which correlates changes in a molecule's structure with changes in its biological activity. For instance, in the development of Bcl-2 inhibitors based on the imidazolidine-2,4-dione scaffold, researchers synthesized a series of analogs to identify which substitutions led to the highest potency. nih.gov This process might involve:

Modifying the N-3 substituent: The 4-bromobenzyl group in the title compound can be replaced with other substituted benzyl groups to explore how electronics and sterics at this position affect target binding.

Varying the C-5 substituent: Introducing different groups at the C-5 position can significantly alter the molecule's interaction with the target protein.

Altering the N-1 position: Substitution at the N-1 nitrogen can influence solubility, cell permeability, and metabolic stability.

While direct lead optimization studies for this compound are not extensively detailed in the provided results, the principles are demonstrated in research on analogous structures. For example, studies on 4-imidazolylflavans showed that modulating the flavan (B184786) A ring could optimize these compounds as aromatase inhibitors. nih.gov Similarly, a detailed optimization process for a pyrazolopyrimidine derivative led to a promising drug candidate for triple-negative breast cancer by improving efficacy and reducing toxicity. researchgate.net These examples showcase the general strategies that are applied to scaffolds like imidazolidinedione.

Utility in Methodological Development in Organic Synthesis

The synthesis of hydantoins and their derivatives has been a subject of study for over a century, leading to the development of various synthetic methods. rjpn.org The chemistry of the 2,4-imidazolidinedione ring system contributes to the broader field of organic synthesis by providing a platform for developing new reactions and synthetic strategies. tandfonline.com

Key synthetic methods for creating the imidazolidinedione core include:

The Urech hydantoin synthesis: This classic method involves the reaction of an amino acid with potassium cyanate (B1221674). rjpn.org

The Bucherer-Bergs reaction: A one-pot synthesis from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate.

Cyclization of N-substituted amino acids: Reaction of amino acids with isocyanates or isothiocyanates provides a route to N-3 substituted hydantoins and thiohydantoins. nih.gov

The development of solid-phase synthesis methods for hydantoin libraries has also been a significant advancement, allowing for the rapid generation of many derivatives for high-throughput screening. tandfonline.com The reactivity of the 4-bromobenzyl group in this compound also allows it to be used in developing and refining modern cross-coupling reactions, which are fundamental tools in organic synthesis.

Contribution to Understanding Heterocyclic Compound Reactivity

Studying compounds like this compound enhances the fundamental understanding of the chemical reactivity of heterocyclic systems. The imidazolidinedione ring possesses distinct reactive sites, and investigating its behavior provides valuable insights for chemists.

One key aspect is tautomerism. For example, in the closely related 4H-1,2,4-triazole-3-thiol system, a tautomeric equilibrium exists between the thiol and thione forms. mdpi.com Studies have shown that alkylation of this type of scaffold occurs selectively on the sulfur atom (S-alkylation) rather than the nitrogen atom, a crucial finding about its reactivity that guides synthetic planning. mdpi.com Similar studies on the imidazolidinedione ring help elucidate the reactivity of its amide nitrogens and the acidity of the N-H protons.

Furthermore, analytical techniques like mass spectrometry reveal the fragmentation patterns of these molecules. The way an imidazolidinedione derivative breaks apart upon ionization provides fundamental information about its bond strengths and structural stability, which contributes to the broader knowledge base of heterocyclic chemistry. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The development of innovative and efficient synthetic routes is crucial for generating a diverse library of 3-(4-bromobenzyl)-2,4-imidazolidinedione analogs. While classical methods like the Bucherer-Bergs and Read reactions provide a foundation for creating the imidazolidine-2,4-dione (hydantoin) core, future efforts are likely to focus on more advanced and versatile synthetic strategies. ceon.rs

One promising avenue is the use of multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. semanticscholar.org This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate structural diversity. For instance, a domino process involving condensation and cyclization could be employed to synthesize novel hydantoin (B18101) scaffolds. nih.govacs.org Another area of exploration is the development of solid-phase synthesis techniques, which can facilitate the high-throughput production of analog libraries for screening purposes.

Furthermore, the application of novel catalytic systems, such as organocatalysis or transition-metal catalysis, could open up new possibilities for the stereoselective synthesis of chiral imidazolidinedione derivatives. Given that the biological activity of a compound is often dependent on its stereochemistry, the ability to selectively synthesize specific enantiomers or diastereomers is of paramount importance.

Table 1: Comparison of Synthetic Methodologies for Imidazolidinedione Synthesis

Synthetic Approach Description Potential Advantages
Classical Methods (e.g., Bucherer-Bergs) Condensation of a ketone or aldehyde, cyanide, and ammonium (B1175870) carbonate. Well-established, readily available starting materials.
Multicomponent Reactions A one-pot reaction involving three or more reactants to form a complex product. High efficiency, atom economy, rapid generation of diversity. semanticscholar.org
Solid-Phase Synthesis Synthesis of compounds on a solid support, allowing for easy purification and automation. High-throughput synthesis, suitability for library generation.

| Asymmetric Catalysis | Use of chiral catalysts to produce enantiomerically enriched products. | Access to stereochemically pure compounds, potentially enhanced biological activity. |

Advanced Computational Design and Optimization

Computational methods are becoming increasingly indispensable in modern drug discovery, offering a rational approach to the design and optimization of lead compounds. openmedicinalchemistryjournal.comyoutube.com For this compound, advanced computational tools can be leveraged to predict the binding affinity of its analogs to various biological targets, thereby guiding the synthesis of more potent and selective molecules. nih.gov

Molecular docking simulations can be employed to visualize and analyze the interactions between imidazolidinedione derivatives and the active sites of target proteins, such as kinases. nih.gov These simulations can help identify key amino acid residues involved in binding and inform the design of analogs with improved binding characteristics. Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, offering a more realistic representation of the binding event. nih.gov

In addition to predicting binding affinity, computational models can also be used to forecast the pharmacokinetic and pharmacodynamic properties of new analogs. ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools can help identify candidates with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. nih.gov

Development of Sophisticated Analytical Techniques for Mechanistic Elucidation

A thorough understanding of a compound's mechanism of action is fundamental to its development as a therapeutic agent. For this compound, sophisticated analytical techniques will be crucial for elucidating its mode of action at the molecular level.

Advanced spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), can be used to monitor reaction kinetics and identify transient intermediates, providing valuable insights into the chemical processes involved in its biological activity. uvic.cadbatu.ac.inmckgroup.org Isotopic labeling studies, where specific atoms in the molecule are replaced with their isotopes, can be used to trace the metabolic fate of the compound and identify its breakdown products. dalalinstitute.com

To pinpoint the direct molecular targets of this compound, techniques like drug affinity responsive target stability (DARTS) can be employed. acs.org This method relies on the principle that the binding of a small molecule to its protein target can alter the protein's susceptibility to proteolysis.

Integration of Omics Data in Target Identification

The advent of "omics" technologies, including genomics, proteomics, and metabolomics, has revolutionized the field of target identification. nih.govnih.gov By providing a global view of the cellular changes induced by a small molecule, these approaches can help to identify novel biological targets and pathways affected by this compound.

Chemical proteomics, in particular, is a powerful tool for identifying the direct binding partners of a bioactive compound within a complex biological sample. mdpi.com Techniques such as affinity chromatography coupled with mass spectrometry can be used to pull down and identify proteins that interact with an immobilized version of the compound. acs.orgrsc.org Quantitative proteomics methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can provide a more nuanced understanding of these interactions by quantifying changes in protein abundance upon treatment with the compound. pnas.org

The integration of data from multiple omics platforms can offer a more comprehensive picture of the compound's biological effects. For example, combining proteomic data with transcriptomic data can reveal how the compound affects not only protein levels but also gene expression, providing insights into the upstream regulatory pathways that are modulated.

Table 2: Omics Technologies for Target Identification

Omics Technology Information Provided Application for this compound
Genomics Identifies gene mutations and variations associated with drug response. Understanding genetic determinants of sensitivity or resistance.
Transcriptomics Measures changes in gene expression levels upon drug treatment. Identifying modulated signaling pathways and gene networks.
Proteomics Characterizes the protein landscape and identifies direct drug-protein interactions. Direct identification of molecular targets and off-targets. mdpi.com

| Metabolomics | Analyzes changes in the levels of small-molecule metabolites. | Elucidating the impact on cellular metabolism and biochemical pathways. |

Expanding SAR Studies for Broader Pharmacological Profiles

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical information on how modifications to a chemical structure affect its biological activity. chemicalbook.com For this compound, a systematic expansion of SAR studies will be essential for optimizing its potency and selectivity, as well as for exploring its potential against a wider range of pharmacological targets. nih.gov

Future SAR campaigns will likely involve the synthesis and biological evaluation of a broad array of analogs with modifications at various positions of the imidazolidinedione scaffold and the bromobenzyl moiety. For example, the bromine atom could be replaced with other halogens or different electron-withdrawing or electron-donating groups to probe the electronic requirements for activity. The substitution pattern on the benzyl (B1604629) ring could also be varied to explore the impact of steric and electronic effects on target engagement.

By systematically exploring the chemical space around the this compound core, it may be possible to develop analogs with improved activity against known targets or to discover new activities against previously unidentified targets, thereby broadening the compound's therapeutic potential.

Application in Chemical Biology Probes

Bioactive small molecules like this compound can serve as valuable tools for dissecting complex biological processes. By designing and synthesizing derivatives that can be used as chemical biology probes, researchers can gain a deeper understanding of the compound's mechanism of action and the biological pathways it modulates. nih.gov

For example, an analog of this compound could be functionalized with a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. Such a probe could be used in cellular imaging studies to visualize the subcellular localization of the compound or in affinity-based pull-down experiments to identify its interacting proteins.

Furthermore, photo-affinity labeling probes, which contain a photoreactive group, can be used to covalently crosslink the compound to its biological target upon exposure to UV light. This allows for the robust and specific identification of direct binding partners. The development of such chemical biology tools will be instrumental in advancing our understanding of the biological role of this compound and its targets.

Q & A

Q. What are the key synthetic pathways for 3-(4-bromobenzyl)-2,4-imidazolidinedione, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogs like 1-(benzylidenamino)-2,4-imidazolidinedione (II) are synthesized by reacting intermediates with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst . Optimization may include solvent choice (polar aprotic solvents like DMSO enhance reactivity), temperature control (reflux at ~80°C), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization is critical to achieve ≥97% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the imidazolidinedione core and bromobenzyl substitution. Infrared (IR) spectroscopy identifies functional groups like C=O (stretching at ~1700 cm⁻¹). Mass spectrometry (MS) verifies molecular weight (e.g., M+ for C₁₀H₈BrN₂O₂ would be ~283.04 Da). Elemental analysis (C, H, N) ensures stoichiometric accuracy .

Q. How does the bromobenzyl substituent influence the compound’s physicochemical properties?

The 4-bromobenzyl group enhances lipophilicity (logP ~1.3–1.5), improving membrane permeability. The bromine atom increases molecular weight and may stabilize the compound via halogen bonding. These properties are critical for bioavailability and target interaction in biological assays .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from metabolic instability or poor pharmacokinetics. To address this:

  • Perform metabolite profiling (e.g., LC-MS/MS) to identify degradation products .
  • Modify the core structure with electron-withdrawing groups (e.g., nitro or fluoro) to enhance metabolic resistance .
  • Use prodrug approaches, such as acetylating the imidazolidinedione nitrogen, to improve absorption .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced antimicrobial or anticancer activity?

SAR analysis of analogs (e.g., 4-bromophenyl imidazolidine derivatives) shows that:

  • Substitution at the benzyl position (e.g., 4-fluoro or 4-nitro) increases antimicrobial potency by 2–4-fold .
  • Incorporating a quinoline moiety (as in 3-acetylquinoline derivatives) introduces anticancer activity via topoisomerase inhibition .
  • Thiazole-triazole hybrid systems (e.g., compound 9c) improve target selectivity by mimicking purine bases in enzyme active sites .

Q. What experimental designs are recommended for assessing genotoxicity and acute oral toxicity?

  • Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells. Positive controls (e.g., ethyl methanesulfonate) and dose-ranging studies (0.1–1000 µg/mL) are critical .
  • Acute Oral Toxicity : Follow OECD Guideline 423, using rodent models with doses ranging from 300–2000 mg/kg. Monitor for 14 days post-administration for signs of morbidity .

Q. How can computational methods predict binding modes of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes like dihydrofolate reductase (DHFR). Key steps:

  • Prepare the compound’s 3D structure (optimized via DFT calculations).
  • Dock into the active site (e.g., PDB ID 1DHF) and analyze binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity).
  • Validate with in vitro enzymatic assays .

Methodological Considerations Table

Research AspectKey ParametersRecommended TechniquesReferences
Synthesis Yield, purityReflux condensation, column chromatography
Characterization Structural confirmation¹H/¹³C NMR, IR, MS
Biological Activity IC₅₀, MICBroth microdilution, MTT assay
Toxicity LD₅₀, genotoxicityOECD Guideline 423, Ames test

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.